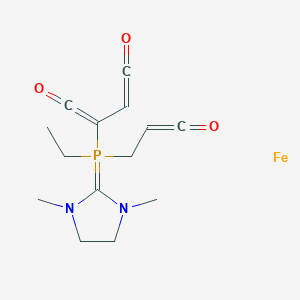
CID 71371107
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71371107 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Analyse Chemischer Reaktionen
CID 71371107 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
CID 71371107 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound could be explored for its therapeutic potential, including its use as a drug candidate or a diagnostic tool. Industrially, this compound may be utilized in the production of materials or as a catalyst in chemical processes .
Wirkmechanismus
The mechanism of action of CID 71371107 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
CID 71371107 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but this compound may exhibit distinct properties that make it particularly valuable for certain applications. Some similar compounds include those with related chemical structures or functional groups, which can be identified through chemical databases and similarity searches .
Conclusion
This compound is a compound of significant interest due to its unique properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry. By comparing it with similar compounds, researchers can better understand its distinct characteristics and explore its full potential.
Eigenschaften
CAS-Nummer |
64926-84-7 |
|---|---|
Molekularformel |
C14H19FeN2O3P |
Molekulargewicht |
350.13 g/mol |
InChI |
InChI=1S/C14H19N2O3P.Fe/c1-4-20(11-5-9-17,13(12-19)6-10-18)14-15(2)7-8-16(14)3;/h5-6H,4,7-8,11H2,1-3H3; |
InChI-Schlüssel |
GRGIVJUMWBCIPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=C1N(CCN1C)C)(CC=C=O)C(=C=O)C=C=O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















